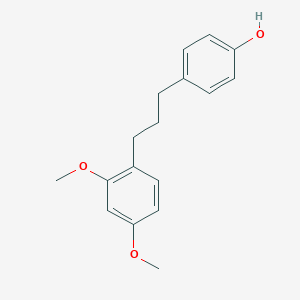
2'-O-Methylbroussonin A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2'-O-Methylbroussonin A is an organic compound characterized by the presence of a phenol group and a propyl chain substituted with a 2,4-dimethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2'-O-Methylbroussonin A typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dimethoxybenzaldehyde and phenol.
Grignard Reaction: The 2,4-dimethoxybenzaldehyde undergoes a Grignard reaction with a suitable Grignard reagent to form the corresponding alcohol.
Reduction: The alcohol is then reduced to the corresponding alkane using a reducing agent such as lithium aluminum hydride.
Coupling Reaction: The final step involves coupling the reduced product with phenol under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
2'-O-Methylbroussonin A can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and alkanes.
Substitution: Halogenated or nitrated phenol derivatives.
科学的研究の応用
2'-O-Methylbroussonin A has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2'-O-Methylbroussonin A involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: It can influence biochemical pathways related to oxidative stress, inflammation, and cell signaling.
類似化合物との比較
Similar Compounds
- 4-[3-(3,4-Dimethoxyphenyl)propyl]phenol
- 4-[3-(2,5-Dimethoxyphenyl)propyl]phenol
- 4-[3-(2,3-Dimethoxyphenyl)propyl]phenol
Uniqueness
2'-O-Methylbroussonin A is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of methoxy groups at the 2 and 4 positions can enhance its stability and modulate its interactions with molecular targets.
生物活性
2'-O-Methylbroussonin A (2'-O-MBA) is a natural product derived from the Broussonetia species, particularly known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic effects, especially in the context of viral infections and immune responses. This article reviews the biological activity of 2'-O-MBA, focusing on its mechanisms of action, efficacy in various studies, and potential applications in medicine.
Chemical Structure and Properties
This compound is characterized by its unique structural features that contribute to its biological activity. The compound belongs to the class of lignans, which are known for their antioxidative and anti-inflammatory properties. Its chemical formula is C₁₃H₁₄O₅, and it has a molecular weight of 250.25 g/mol.
The biological activity of 2'-O-MBA is primarily attributed to its ability to modulate various biochemical pathways:
- Antiviral Activity : Studies have shown that 2'-O-MBA exhibits significant antiviral properties, particularly against RNA viruses. It appears to inhibit viral replication by interfering with viral RNA synthesis and enhancing host immune responses.
- Antioxidative Properties : The compound demonstrates strong radical-scavenging abilities, protecting cells from oxidative stress by neutralizing reactive oxygen species (ROS) .
- Anti-inflammatory Effects : 2'-O-MBA has been reported to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various cell types. This action is mediated through the modulation of signaling pathways such as NF-kB .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
Case Studies
Several case studies have highlighted the effectiveness of this compound in different biological contexts:
- Viral Infections : In a study examining its antiviral effects, 2'-O-MBA was found to significantly reduce viral load in infected cell cultures. The compound was administered at varying concentrations, showing a dose-dependent response in inhibiting viral replication.
- Oxidative Stress Models : In models simulating oxidative stress, treatment with 2'-O-MBA resulted in decreased levels of lipid peroxidation and increased antioxidant enzyme activity, indicating its protective role against oxidative damage.
- Inflammatory Response : A recent investigation into inflammatory diseases demonstrated that 2'-O-MBA could effectively downregulate pro-inflammatory cytokines in macrophage cultures exposed to lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent .
特性
IUPAC Name |
4-[3-(2,4-dimethoxyphenyl)propyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3/c1-19-16-11-8-14(17(12-16)20-2)5-3-4-13-6-9-15(18)10-7-13/h6-12,18H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRWHPPVRARAPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCCC2=CC=C(C=C2)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














